molecular formula C14H11ClO3 B6403659 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261902-01-5

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6403659
CAS RN: 1261902-01-5
M. Wt: 262.69 g/mol
InChI Key: NIUMXGRQYUTAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid (4-CMPBA) is an organic compound with a molecular formula of C9H8ClO3. It is a white crystalline solid with a melting point of 179-181°C. 4-CMPBA is a derivative of benzoic acid, and is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various other organic compounds, such as 4-chloro-3-methylphenyl-3-hydroxybenzoate, 4-chloro-3-methylphenyl-2-hydroxybenzoate, and 4-chloro-3-methylphenyl-2-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied extensively in scientific research due to its potential applications in medicine and biology. It has been used to synthesize various drugs, such as antimalarials, antiparasitics, and antifungals. It has also been used in the synthesis of dyes and other organic compounds. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. The inhibition of COX-2 has been shown to reduce inflammation and pain, and has been linked to the prevention of various diseases, such as cancer and Alzheimer’s disease.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure and vascular tone.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively soluble in water, making it easy to dissolve and use in aqueous solutions. However, it is also relatively insoluble in organic solvents, making it difficult to use in organic synthesis. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is toxic in high concentrations and should be handled with care.

Future Directions

Future research on 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, further research could be conducted on the mechanisms of action of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore the potential of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% as a drug delivery system, as well as its potential use in the synthesis of various other organic compounds.

Synthesis Methods

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol and 3-hydroxybenzoic acid using an acid-catalyzed condensation reaction. The reaction proceeds by first forming an intermediate compound, 4-chloro-3-methylphenyl-2-hydroxybenzoic acid, which is then converted to 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% by dehydration. The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUMXGRQYUTAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690386
Record name 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-01-5
Record name 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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